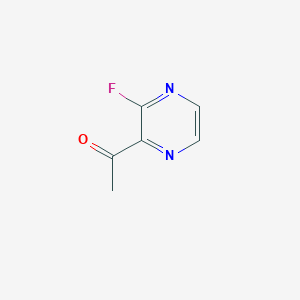
3-Amino-3-(furan-2-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Amino-3-(furan-2-yl)propan-1-ol” is an organic compound with the molecular formula C7H11NO2 . It is one of the simplest aminopropanols . The compound is a colorless liquid .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a furan ring attached to a propanol chain with an amino group . The molecular weight of the compound is 141.17 .Applications De Recherche Scientifique
Corrosion Inhibition
Nitrogenated derivatives of furfural, including compounds similar to 3-Amino-3-(furan-2-yl)propan-1-ol, have shown promising results as corrosion inhibitors for mild steel in acidic solutions. These compounds demonstrate high inhibition efficiency, attributed to their adsorption onto the metal surface, following the Langmuir adsorption isotherm. This adsorption is believed to be of a physical nature, involving coulombic interactions between protonated inhibitor molecules and the negatively charged metal surface (Guimarães et al., 2020).
Organic Synthesis
This compound and related compounds have been utilized in various organic synthesis processes. For instance, they are involved in palladium-catalyzed oxidative aminocarbonylation reactions and subsequent intramolecular processes leading to the formation of furanacetamide derivatives. These processes demonstrate the versatility of such compounds in creating complex organic structures (Gabriele et al., 2006).
Catalysis in Chemical Reactions
Compounds similar to this compound have been used as catalysts in chemical reactions. For example, Cu(I)/L-proline-catalyzed reactions involving these compounds have enabled the synthesis of polysubstituted furans from substituted 3-iodoprop-2-en-1-ols and 1-alkynes. This highlights their role in facilitating complex chemical transformations (Wang et al., 2010).
Photophysical Properties
The photophysical properties of chalcone derivatives, including those containing this compound, have been studied. These compounds exhibit significant solvatochromic effects in various solvents, indicating their potential applications in photophysical studies and possibly in the development of optical materials (Kumari et al., 2017).
Antimicrobial Activity
3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, possibly related to this compound, have been synthesized and tested for their antimicrobial activity. These compounds have shown effectiveness against yeast-like fungi Candida albicans, Escherichia coli, and Staphylococcus aureus, suggesting their potential in antimicrobial applications (Kalyaev et al., 2022).
Propriétés
IUPAC Name |
3-amino-3-(furan-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c8-6(3-4-9)7-2-1-5-10-7/h1-2,5-6,9H,3-4,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEDMXFZQPQWEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CCO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B3250960.png)
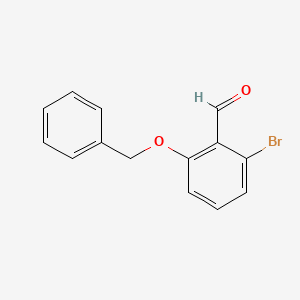
![2-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B3250971.png)
![1-[2-(Pyridin-4-yl)ethyl]piperazine dihydrochloride](/img/structure/B3250972.png)

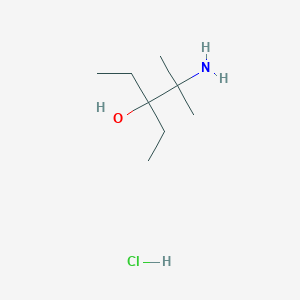
![4-Amino-1-[7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidin-2-one](/img/structure/B3251004.png)
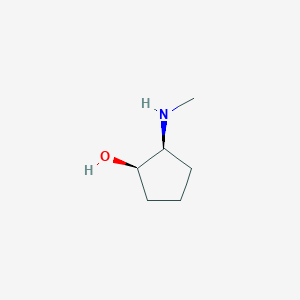

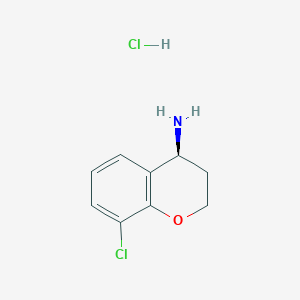

![N-[(E)-(2,6-Difluorophenyl)methyleneamino]-4-methyl-benzenesulfonamide](/img/structure/B3251048.png)

